1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methylsulfonyl group, and a thiophen-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.
Incorporation of the Thiophen-Pyridine Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the thiophen-pyridine moiety to the piperidine ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophen ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane complexes.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophen-pyridine moiety is likely involved in π-π interactions with aromatic residues in the target proteins, while the carboxamide group may form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 1-(methylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-((2-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
Comparison: this compound is unique due to the specific positioning of the thiophen ring, which may influence its electronic properties and biological activity. Compared to similar compounds with different heterocyclic rings (e.g., furan), the thiophen derivative may exhibit different reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
1-methylsulfonyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-25(22,23)20-8-4-13(5-9-20)17(21)19-11-14-3-2-7-18-16(14)15-6-10-24-12-15/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDOXCMBMPBLLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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